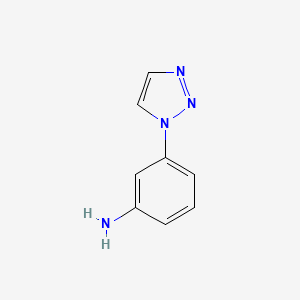

3-(1H-1,2,3-triazol-1-yl)aniline

Description

Historical Context and Evolution of 1,2,3-Triazole Synthesis

The journey of 1,2,3-triazole synthesis began with the foundational work of Pechmann in the late 19th century. researchgate.net However, the Huisgen 1,3-dipolar cycloaddition reaction, first described in the 1960s, became the classical method for constructing the triazole ring from an azide (B81097) and an alkyne. acs.org This thermal reaction, while effective, often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, requiring tedious separation and limiting its efficiency. acs.org

A paradigm shift occurred in 2001 with the advent of "click chemistry," a concept introduced by K. B. Sharpless. acs.org The subsequent discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized 1,2,3-triazole synthesis. irjrr.comresearchgate.net This reaction is highly regioselective, exclusively producing the 1,4-disubstituted isomer under mild, often aqueous, conditions with high yields. acs.org

The synthetic toolbox for 1,2,3-triazoles has continued to expand significantly. Key developments include:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. acs.orgmdpi.com

Metal-Free Synthesis: Various organocatalytic and multicomponent reactions have been developed to avoid metal contamination, which is crucial for biological applications. mdpi.comtandfonline.com

Alternative Starting Materials: Methods have been devised that utilize substrates other than azides and alkynes, such as enaminones, nitroolefins, and organic halides. researchgate.netmdpi.comtandfonline.com

This evolution from harsh thermal conditions to highly efficient and selective catalytic systems has made the 1,2,3-triazole scaffold readily accessible for widespread application. researchgate.net

Overview of 1,2,3-Triazole Derivatives in Contemporary Chemical Research

The 1,2,3-triazole ring is not merely a linker; it is a functional unit that actively participates in molecular interactions. Its unique electronic properties and stability against hydrolysis, oxidation, and reduction make it a superior alternative to amide bonds in many contexts. mdpi.com Consequently, 1,2,3-triazole derivatives are ubiquitous in modern chemical research.

Key Research Areas:

Medicinal Chemistry: The triazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities. tandfonline.comnih.gov These include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comresearchgate.net The triazole ring can act as a pharmacophore, engaging with biological targets like enzymes and receptors through hydrogen bonding and dipole interactions. researchgate.net

Materials Science: Triazole derivatives are investigated as corrosion inhibitors for various metals and alloys, forming protective layers on metal surfaces. mdpi.com Their fluorescent properties have also been harnessed in the development of N-2-aryl-1,2,3-triazole derivatives as UV/blue-light-emitting fluorophores. wvu.edu

Catalysis: The 1,2,3-triazole moiety serves as an effective ligand in transition metal catalysis, demonstrating unique capabilities in promoting challenging chemical transformations where other N-heterocycles fail. wvu.edu

The following table highlights some notable applications of 1,2,3-triazole derivatives.

| Application Area | Specific Use | Compound Example/Class |

| Medicinal Chemistry | Anticancer | 1,2,3-triazole-naphthoquinone hybrids tandfonline.com |

| Antiviral (Anti-HIV) | 1,2,3-Triazole thioether derivatives acs.org | |

| Antimalarial | Prenyl-1,2,3-triazoles nih.gov | |

| Antibacterial | Imidazole-bearing triazoles acs.org | |

| Materials Science | Corrosion Inhibition | 1,4-disubstituted 1,2,3-triazole derivatives mdpi.com |

| Fluorophores | N-2-aryl-1,2,3-triazole derivatives (NATs) wvu.edu | |

| Catalysis | Ligands | Iron and Iridium complexes with 1,2,3-triazole ligands wvu.edu |

Rationale for Investigating 3-(1H-1,2,3-Triazol-1-yl)aniline and Related Structural Motifs in Academic Research

The specific compound, this compound, combines two important pharmacophores: the 1,2,3-triazole ring and the aniline (B41778) moiety. This combination is of significant interest in academic research, primarily for the synthesis of novel compounds with potential biological activity or unique material properties.

The rationale for its investigation is multi-faceted:

Synthetic Building Block: The aniline group provides a reactive handle—the amino group (—NH₂)—that can be readily modified through various chemical reactions. This allows for the straightforward synthesis of a diverse library of more complex molecules. The triazole ring provides a stable and predictable core structure.

Pharmacophore Hybridization: Both the triazole and aniline scaffolds are present in numerous biologically active compounds. Hybridizing these two motifs is a common strategy in medicinal chemistry to explore new chemical space and potentially discover compounds with enhanced or novel therapeutic activities. For instance, the 3-amino-1,2,4-triazole scaffold (an isomer) has been a key component in the development of anticancer agents. nih.gov

Bioisosterism: The 1,2,3-triazole ring is often used as a bioisostere for other chemical groups, such as amides, esters, or other aromatic rings. acs.orgwikipedia.org It can mimic the steric and electronic properties of these groups while offering improved metabolic stability.

Modulation of Physicochemical Properties: The introduction of the anilino-triazole motif can fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for a molecule's behavior in biological systems or material applications.

Research into related structures, such as 2-(1H-1,2,3-triazol-1-yl)aniline, has shown potential applications as ligands for studying enzyme inhibition and as precursors for developing antimicrobial and anticancer agents. The investigation of the 3-substituted isomer, this compound, follows a logical progression to understand the structure-activity relationships and explore the full potential of this versatile chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-(triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGAFPBDMIPBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16279-73-5 | |

| Record name | 3-(1H-1,2,3-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Structural Elucidation of 3 1h 1,2,3 Triazol 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(1H-1,2,3-triazol-1-yl)aniline, ¹H, ¹³C, and advanced 2D NMR techniques are employed to assign all proton and carbon signals and confirm the connectivity of the aniline (B41778) and triazole rings.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of both the aniline and triazole moieties. The chemical shifts (δ) are influenced by the electronic effects of the substituents and the aromatic nature of the rings.

The protons of the triazole ring typically appear as distinct singlets in the downfield region of the spectrum. The H-4 and H-5 protons of the 1,2,3-triazole ring are expected to resonate at approximately δ 7.5–8.5 ppm. The exact chemical shifts can vary depending on the solvent and the electronic influence of the substituted aniline ring.

The protons of the aniline ring exhibit a more complex splitting pattern due to spin-spin coupling. The amino (NH₂) group protons usually appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but is often observed around δ 5.5 ppm. The aromatic protons of the aniline ring will show characteristic multiplicities (singlet, doublet, triplet) depending on their position relative to the triazole substituent and the amino group.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogs

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Triazole H-4/H-5 | 7.5 - 8.5 | s |

| Aniline NH₂ | ~5.5 | br s |

| Aniline Ar-H | 6.5 - 7.5 | m |

Note: The data in this table is based on typical chemical shifts for analogous compounds and may vary for this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic environment.

The carbon atoms of the 1,2,3-triazole ring are expected to resonate in the range of δ 120–140 ppm. The carbon atom attached to the aniline ring (C-1 of the aniline) will be shifted downfield due to the electron-withdrawing nature of the triazole ring. The carbon atoms of the aniline ring will appear in the aromatic region (δ 110–150 ppm), with their specific chemical shifts influenced by the positions of the amino and triazole substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Triazole C-4/C-5 | 120 - 140 |

| Aniline C-NH₂ | 145 - 150 |

| Aniline C-Triazole | 135 - 140 |

| Aniline other Ar-C | 110 - 130 |

Note: The data in this table is based on computational predictions and data from similar structures.

While ¹⁵N NMR is less common, it can provide valuable information about the nitrogen atoms in the triazole ring and the aniline's amino group. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic structure and bonding.

Advanced 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the aniline and triazole rings.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aniline ring.

These 2D NMR experiments are instrumental in confirming the regioselectivity of the synthesis, ensuring that the desired 3-substituted aniline isomer has been formed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₈H₈N₄), the expected monoisotopic mass is approximately 160.0749 g/mol . HRMS can measure this mass with high accuracy (typically to within a few parts per million), providing strong evidence for the molecular formula. mdpi.com

In addition to the exact mass, HRMS provides information about the fragmentation pattern of the molecule under ionization. This fragmentation can be diagnostic for the structure of the compound. Common fragmentation pathways for N-aryl triazoles may include the loss of N₂ from the triazole ring and cleavage of the bond between the aniline and triazole moieties. Analysis of these fragment ions helps to confirm the presence of both the aniline and triazole substructures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, the IR and Raman spectra will exhibit characteristic bands for the N-H, C-H, C=C, and C-N bonds.

N-H stretching: The amino group (NH₂) of the aniline moiety will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300–3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are typically observed around 3000–3100 cm⁻¹.

C=C stretching: The aromatic ring stretching vibrations of the aniline and triazole rings will appear in the 1450–1600 cm⁻¹ region.

Triazole ring vibrations: The triazole ring itself will have a series of characteristic vibrations that can help to identify its presence.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aniline N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Triazole Ring | Ring Vibrations | Various |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles.

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Characterization (if applicable to specific chiral derivatives)

The application of chiroptical spectroscopy, such as circular dichroism (CD) and optical rotatory dispersion (ORD), is fundamental for the characterization of chiral molecules, providing critical information on their absolute configuration and enantiomeric purity. While the parent compound, this compound, is achiral, its derivatives can be rendered chiral through the introduction of stereogenic centers.

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, and its incorporation into chiral molecules is an active area of research. mdpi.compeerj.com The synthesis of chiral 1,2,3-triazole derivatives often employs starting materials from the chiral pool, such as amino acids, to ensure stereochemical control. mdpi.com For instance, chiral 1,4-disubstituted-1,2,3-triazole derivatives have been synthesized from D- or L-amino acids without racemization. mdpi.com Similarly, chiral Schiff base hybrids of 1,2,3-triazoles have been prepared from chiral amines. nih.gov

Despite the widespread synthesis of chiral compounds containing the 1,2,3-triazole scaffold, a specific and detailed chiroptical analysis for derivatives of this compound is not extensively documented in the reviewed scientific literature. While studies on various aniline-substituted 1,2,3-triazoles have been conducted, these have primarily focused on aspects like lipophilicity and potential as drug candidates rather than their chiroptical properties. mdpi.comnih.govnih.gov

In a broader context, chiroptical spectroscopy has been successfully employed to determine the absolute configuration of related chiral heterocyclic compounds. For example, the absolute configuration of enantiomerically pure dihydropyrimidinone isomers was determined using circular dichroism, with the results validated by computational methods.

Should chiral derivatives of this compound be synthesized, it is anticipated that chiroptical techniques would be indispensable for their structural elucidation. The expected CD spectra would likely exhibit Cotton effects, the signs and magnitudes of which would be characteristic of the spatial arrangement of the chromophoric triazole and aniline moieties relative to the chiral center(s). Such experimental data, when compared with quantum-chemical predictions, would enable the unambiguous assignment of the absolute configuration of the enantiomers or diastereomers.

At present, the lack of specific examples in the literature precludes the presentation of a data table on the chiroptical properties of chiral this compound derivatives. Future research in this area would be necessary to generate such data and fully characterize the stereochemical aspects of this class of compounds.

Reactivity and Mechanistic Aspects of 3 1h 1,2,3 Triazol 1 Yl Aniline in Organic Transformations

Reactivity of the Aniline (B41778) Amine Group in Derivatization

The amine group of the aniline moiety in 3-(1H-1,2,3-triazol-1-yl)aniline is a primary determinant of its reactivity, particularly in derivatization reactions. This functional group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution reactions. byjus.com The lone pair of electrons on the nitrogen atom increases the electron density at the ortho and para positions of the benzene ring through resonance, making these positions susceptible to attack by electrophiles. byjus.com

Derivatization of the aniline amine group is a common strategy to modify the properties of the molecule. For instance, acetylation of the amine group is a frequently employed method. This reaction involves treating the aniline with an acylating agent like acetic anhydride. The resulting acetanilide (B955) is less reactive towards electrophilic substitution than the parent aniline because the acetyl group is electron-withdrawing, which deactivates the ring.

Reactivity of the 1,2,3-Triazole Ring System

Nitrogen Atom Reactivity (N1, N2, N3)

The three nitrogen atoms of the 1,2,3-triazole ring (N1, N2, and N3) each possess a lone pair of electrons, making them potential nucleophilic centers. However, their reactivity is not identical. The N1 atom is generally considered the most nucleophilic. youtube.com This is because the positive charge that develops on N1 upon reaction with an electrophile can be effectively delocalized through resonance, leading to a more stable intermediate compared to when N2 or N3 are attacked. youtube.com

N-acylation of NH-1,2,3-triazoles has been studied, and it has been found that N2-acyltriazoles are often the major products. rsc.org However, the use of electron-rich and bulky acylating reagents can lead to a mixture of N1- and N2-acylated triazoles. rsc.org Interconversion between these regioisomers can occur under certain conditions. rsc.org

Carbon Atom Reactivity (C4, C5)

The carbon atoms of the 1,2,3-triazole ring, C4 and C5, can also participate in reactions. In certain contexts, such as in triazole N-oxides, the C5 position is activated towards both electrophilic and nucleophilic attack. rsc.org Halogenation can occur selectively at this position, and the resulting halogen can be displaced by strong nucleophiles. rsc.org Furthermore, deprotonation of N-methoxytriazolium salts allows for the substitution of the H-5 proton by weak nucleophiles. rsc.org It has also been demonstrated that the carbon of a triazole can act as a nucleophile after deprotonation of a triazolium cation to form a carbene. youtube.com

Electrophilic and Nucleophilic Substitution Reactions on the Aniline-Triazole Scaffold

The aniline-triazole scaffold of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, influenced by the electronic properties of both the aniline and triazole rings.

Electrophilic Substitution: The aniline part of the molecule strongly directs incoming electrophiles to the ortho and para positions relative to the amino group. byjus.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.com For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.com

Nucleophilic Aromatic Substitution (SNAr): While less common for anilines themselves, the presence of the electron-withdrawing triazole ring can potentially facilitate nucleophilic aromatic substitution on the aniline ring, particularly if a good leaving group is present at an activated position. In a broader context, nucleophilic aromatic substitution reactions have been studied on systems where a substrate with heteroatoms on the aromatic ring can be activated by the reaction medium or the nature of the nucleophile. nih.gov

Cyclization and Annulation Reactions Involving the Aniline-Triazole Core

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive triazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

For instance, a silver-catalyzed cascade reaction of 2-(1H-1,2,3-triazol-5-yl)anilines with 2-alkynylbenzaldehydes has been developed to synthesize novel pentacyclic fused 1,2,3-triazoles. nih.gov This reaction proceeds through the formation of an imine followed by intramolecular nucleophilic attack of the triazole's N3 atom onto the imine carbon and subsequent cyclization involving the alkyne, resulting in the formation of three new C-N bonds in a single step. nih.gov

Investigation of Tautomerism and Isomerization Pathways

Tautomerism is a significant aspect of the chemistry of 1,2,3-triazoles. The parent 1H-1,2,3-triazole exists in equilibrium with its 2H-1,2,3-triazole tautomer in solution. nih.govacs.org In aqueous solution, the 2H-tautomer is the major form. nih.govacs.org

For substituted triazoles, such as this compound, the position of the tautomeric equilibrium can be influenced by the nature and position of the substituents. In the case of amino-1,2,4-triazoles, which are structurally related, the equilibrium between different tautomers has been studied using NMR spectroscopy. nih.gov For some derivatives, the 5-amino-1H-1,2,4-triazole tautomer was found to be predominant. nih.gov

Isomerization in the context of 1,2,3-triazoles can refer to the Dimroth rearrangement, where an amine-substituted 1,2,3-triazole undergoes a rearrangement in which the substituent nitrogen atom and its adjacent ring nitrogen atom exchange places. acs.org This rearrangement is a known transformation for this class of compounds.

Proposed Reaction Mechanisms for Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the functional groups present: the primary aromatic amine (-NH₂) and the 1,2,3-triazole ring attached to the phenyl group. The amine group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution, while the triazole ring generally acts as a deactivating, meta-directing group due to its electron-withdrawing nature. The interplay of these electronic effects governs the mechanistic pathways of its transformations. Based on the characteristic reactions of aromatic amines, several key mechanistic pathways can be proposed.

Diazotization and Azo Coupling Reactions

A fundamental transformation of primary aromatic amines is diazotization, which converts the amine into a highly versatile diazonium salt. This intermediate can then undergo various subsequent reactions, most notably azo coupling, to form intensely colored azo compounds.

The proposed mechanism for the diazotization of this compound begins with the formation of nitrous acid (HONO) from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). youtube.com The lone pair of the nitrogen atom in the amino group of this compound then attacks the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to yield the 3-(1H-1,2,3-triazol-1-yl)benzenediazonium ion. youtube.com

Step 1: Formation of the Nitrosonium Ion

Step 2: Nucleophilic Attack and Formation of the Diazonium Salt The aniline derivative attacks the nitrosonium ion, leading to an N-nitrosoammonium ion. Deprotonation gives N-nitrosoamine, which tautomerizes to a diazohydroxide. Protonation of the hydroxyl group and subsequent loss of water generates the final diazonium salt.

The resulting 3-(1H-1,2,3-triazol-1-yl)benzenediazonium salt is an excellent electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. slideshare.net For instance, coupling with phenol (B47542) would likely occur at the para-position of the phenol due to steric hindrance at the ortho-positions. The diazonium ion attacks the electron-rich phenoxide ring to form a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity and form the final azo-coupled product. youtube.com

Electrophilic Aromatic Substitution: Bromination

The aniline moiety is strongly activated towards electrophilic aromatic substitution. byjus.com The -NH₂ group directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the positions ortho to the amine are C2 and C6, and the para position is C4. The meta-directing triazole substituent is at C3.

In the case of bromination with bromine water, the powerful activating effect of the amino group dominates the directing effects. byjus.com The reaction proceeds via the typical mechanism for electrophilic aromatic substitution. A bromine molecule becomes polarized as it approaches the electron-rich aniline ring, and the nucleophilic ring attacks the electrophilic bromine atom. This breaks the Br-Br bond and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. A base (like water) then removes a proton from the carbon atom that formed the new bond with bromine, restoring the aromaticity of the ring and yielding the substituted product. byjus.com Given the strong activation by the -NH₂ group, substitution is expected to occur at all available ortho and para positions, leading to the formation of 2,4,6-tribromo-3-(1H-1,2,3-triazol-1-yl)aniline.

The proposed mechanism is as follows:

The electron-rich aniline ring attacks a bromine molecule, displacing a bromide ion and forming a sigma complex.

Resonance stabilization of the sigma complex distributes the positive charge over the ring and the nitrogen atom.

A base removes a proton from the sp³-hybridized carbon, and the electrons from the C-H bond restore the aromatic system. This process repeats for all activated positions (2, 4, and 6).

Computational and Theoretical Investigations of 3 1h 1,2,3 Triazol 1 Yl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(1H-1,2,3-triazol-1-yl)aniline, DFT studies are instrumental in elucidating its fundamental electronic and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

In studies of 1,2,3-triazole derivatives connected to an aniline (B41778) moiety, DFT-based calculations have been employed to determine these orbital energies. For a series of aniline derivatives substituted at the ortho-, meta-, and para-positions, calculations using the Density Functional based Tight Binding (DFTB) method were performed. These calculations revealed that the position of the triazole substituent on the aniline ring influences the electronic properties. The HOMO is typically localized on the electron-rich aniline ring, whereas the LUMO is distributed over the electron-accepting triazole ring and the phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) from the aniline portion to the triazole system.

The calculated energy values for the meta-substituted derivative, this compound, and its related isomers are presented below. A smaller energy gap generally implies higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-(1H-1,2,3-triazol-1-yl)aniline | -9.018 | -0.957 | 8.061 | 2.15 |

| This compound | -9.049 | -0.978 | 8.071 | 3.89 |

| 4-(1H-1,2,3-triazol-1-yl)aniline | -8.916 | -0.963 | 7.953 | 5.06 |

Electrostatic Potential (ESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP would show a high negative potential (red) around the nitrogen atoms of the triazole ring, highlighting their role as hydrogen bond acceptors. The amino group on the aniline ring would exhibit a region of high positive potential (blue) around its hydrogen atoms, making them key sites for hydrogen bond donation. The aromatic rings typically show a neutral potential (green), though the aniline ring would be more electron-rich than the triazole-substituted phenyl ring. This analysis is crucial for predicting how the molecule will interact with biological targets like proteins and enzymes. uni.lu

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT allows for the calculation of fundamental vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. This correlation aids in the definitive assignment of spectral bands to specific molecular vibrations.

Calculations for the parent 1H-1,2,3-triazole have identified its characteristic ring stretching and deformation modes. researchgate.netepstem.net For this compound, a full vibrational analysis would involve assigning frequencies to the vibrations of both the aniline and triazole moieties. Key expected vibrations include:

N-H stretching: From the aniline amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches from both rings are expected around 3000-3100 cm⁻¹. researchgate.net

C=C stretching: Vibrations from the phenyl ring typically appear in the 1400-1600 cm⁻¹ range.

Triazole ring vibrations: Stretching and deformation modes of the C=N and N=N bonds within the triazole ring contribute to the fingerprint region of the spectrum. researchgate.net

Potential Energy Distribution (PED) analysis is often performed alongside these calculations to quantify the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode, ensuring accurate assignments. nih.gov

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Molecules with significant charge separation and intramolecular charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. The key parameter for quantifying second-order NLO activity is the first-order hyperpolarizability (β).

DFT calculations are a standard method for predicting the hyperpolarizability of molecules. nih.gov The calculation involves determining the molecule's response to an applied electric field. For similar donor-acceptor triazole derivatives, DFT studies have been used to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.govfrontiersin.org The presence of the electron-donating aniline group and the electron-withdrawing triazole ring in this compound creates a push-pull system that can lead to a large β value, suggesting potential for applications in NLO devices.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the energy landscape and identify stable conformations.

For this compound, a key area of flexibility is the rotatable single bond connecting the triazole and phenyl rings. MD simulations can explore the potential energy surface associated with the rotation around this bond, revealing the most stable dihedral angles and the energy barriers between different conformations. These simulations are also used to understand how the molecule interacts with its environment, such as solvent molecules or other solute molecules, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions. nih.govresearchgate.net In the context of drug design, MD simulations are frequently used to assess the stability of a ligand within a protein's binding site over time, by analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

The 1,2,3-triazole ring is a valuable scaffold in medicinal chemistry, and understanding how its derivatives interact with biological targets is essential for drug discovery. In silico methods, particularly molecular docking, are widely used to predict the binding orientation and affinity of a ligand to a macromolecular target.

Molecular docking studies with this compound and its derivatives have been performed against various enzymes. These studies typically involve placing the ligand into the active site of a protein and scoring the different poses based on a force field. For instance, docking studies on triazole inhibitors of enzymes like CYP51 have shown that the triazole ring's nitrogen atoms often coordinate with a metal ion (e.g., the iron in a heme group) in the active site. nih.gov The aniline moiety can form crucial hydrogen bonds and hydrophobic interactions with nearby amino acid residues. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a critical part of the computational analysis. Studies on aniline-triazole derivatives have shown that they generally exhibit favorable drug-like properties according to Lipinski's Rule of Five and show good potential for human intestinal absorption. These predictions help to prioritize compounds for further experimental testing.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

While specific docking studies solely on this compound are not extensively detailed in the provided literature, research on closely related hybrids and derivatives provides valuable insights. For instance, a series of quinoline-1,2,3-triazole-aniline hybrids, which contain the core structure of interest, were evaluated as potential anti-HIV agents. preprints.org Molecular docking studies on these hybrids identified HIV-1 reverse transcriptase as a key molecular target. preprints.org One of the most potent compounds in this series, a 3-fluoro-substituted aniline derivative, demonstrated significant binding affinity within the enzyme's active site. preprints.org

In other studies, various triazole-aniline derivatives have been docked against a range of macromolecular targets. Derivatives of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline were studied as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Rearranged during transfection (RET) tyrosine kinases, which are significant in non-small cell lung cancer. dnu.dp.ua The most promising compound in that study showed high affinity for both EGFR and RET, with binding energies of -9.7 and -8.7 kcal/mol, respectively. dnu.dp.ua Similarly, novel 1,2,3-triazole-benzoxazole hybrids were designed as potential inhibitors of the DprE1 enzyme, a crucial component in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov Docking analysis of the most active compounds revealed strong binding within the DprE1 active site. nih.gov

These examples underscore the versatility of the triazole-aniline scaffold in interacting with diverse biological targets, a key attribute for a pharmacophore in drug discovery.

Table 1: Examples of Molecular Docking Studies on Triazole-Aniline Derivatives

| Compound Class | Macromolecular Target | PDB ID | Notable Finding | Reference |

|---|---|---|---|---|

| Quinoline-1,2,3-triazole-aniline hybrids | HIV-1 Reverse Transcriptase | N/A | Compound 11h (a 3-fluoro-aniline derivative) showed potent activity and key interactions in the active site. | preprints.org |

| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR and RET Kinases | N/A | An indole-substituted derivative displayed the highest affinity for both EGFR and RET. | dnu.dp.ua |

| 1,2,3-Triazole-benzoxazole hybrids | DprE1 Enzyme (M. tuberculosis) | 4KW5 | Compounds BOK-2 and BOK-3 showed significant inhibition and strong binding energies. | nih.gov |

| Stilbene-linked 1,2,3-triazoles | Tubulin | 1TUB | Cytotoxicity findings were supported by molecular docking against the tubulin receptor. | nih.gov |

Ligand-Protein Interaction Profiling and Analysis

The 1,2,3-triazole ring is a valuable pharmacophore partly because it can act as a bioisostere for an amide group and is capable of forming hydrogen bonds and strong dipole-dipole interactions. nih.govresearchgate.net The nitrogen atoms of the triazole ring can function as hydrogen bond acceptors, while the C-H bond can be polarized to act as a hydrogen bond donor. researchgate.net

In the docking study of quinoline-1,2,3-triazole-aniline hybrids with HIV-1 reverse transcriptase, the most active compound, 11h , was found to interact with key amino acid residues including Phe112, Tyr108, Glu283, and Trp86. preprints.org Similarly, when 1,2,3-triazole-benzoxazole hybrids were docked into the DprE1 enzyme, crucial interactions were observed with amino acids such as Lys418, His132, Ser228, Cys387, and Gln334. nih.gov

Analysis of other triazole derivatives reveals common interaction patterns. Hydrogen bonding is frequently observed. For example, in a study of N-(substituted phenyl)-1,2,3-triazole analogues targeting EGFR, a hydroxy group on one derivative formed a hydrogen bond with Met793, while a pyrazole (B372694) nitrogen on another derivative formed a hydrogen bond with Cys797. nih.gov In addition to hydrogen bonds, π-π stacking interactions are also important, particularly due to the aromatic nature of both the aniline and triazole rings. nih.gov These interactions contribute significantly to the stability of the ligand-protein complex.

Quantum Chemical Parameters and Reactivity Indices (e.g., hardness, chemical potential, electrophilicity)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. These studies can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For triazole derivatives, DFT studies have been used to analyze their structure and geometry. nih.gov In one study of quinoline-1,2,3-triazole-aniline hybrids, DFT analysis revealed the molecule's ability to both donate and accept electrons, which is crucial for its interaction with biological targets. preprints.org Investigations into other 1,2,3-triazole crystals using DFT have explored their molecular structure, atomic charges, and HOMO-LUMO characteristics, revealing how intermolecular interactions like hydrogen bonds influence the compound's properties. researchgate.net

These parameters help in predicting the reactivity and interaction capabilities of this compound.

Table 2: Conceptual Quantum Chemical Parameters

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of a molecule to accept electrons. |

In Silico Assessment of Drug-Likeness and Pharmacokinetic Profile Prediction (ADMET Studies)

Before expensive synthesis and testing, in silico methods are used to predict whether a compound has "drug-like" properties and a favorable pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

A comprehensive study on a series of 1,2,3-triazole aniline derivatives found that all the tested compounds fulfilled the criteria for drug-likeness as defined by Lipinski's, Ghose's, and Veber's rules. nih.govmdpi.com Furthermore, the in silico ADME profile analysis showed that these derivatives possess favorable parameters related to absorption. mdpi.comnih.gov The compounds were also predicted to be non-carcinogenic. mdpi.com Similarly, ADMET predictions for quinoline-1,2,3-triazole-aniline hybrids indicated that they possess drug-like properties, with the most potent compound, 11h , showing potential for further optimization. preprints.org

Table 3: Predicted ADMET and Drug-Likeness Properties for 1,2,3-Triazole Aniline Derivatives

| Property (Lipinski's Rule of Five) | Guideline | Finding for Triazole-Aniline Derivatives | Reference |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | The tested compounds ranged from 230.27 to 325.32 Da, meeting the criterion. | nih.govmdpi.com |

| LogP (Lipophilicity) | ≤ 5 | Experimental values ranged from 1.15 to 3.28, and calculated MlogP values were also within the limit. | nih.govmdpi.com |

| Hydrogen Bond Donors (nHD) | ≤ 5 | Each of the tested compounds had an nHD of 1. | nih.govmdpi.com |

| Hydrogen Bond Acceptors (nHA) | ≤ 10 | The number of acceptors ranged from 3 to 5, meeting the criterion. | nih.govmdpi.com |

| Overall Assessment | Compliance with rules | All tested derivatives satisfied the drug similarity rules. | nih.govmdpi.com |

Lipophilicity Analysis Using Experimental and In Silico Methods

The lipophilicity of fifteen new 1,2,3-triazole derivatives of aniline was assessed using both experimental and computational methods. nih.govmdpi.com Reversed-phase thin-layer chromatography (RP-TLC) was used to determine the experimental lipophilicity parameter (logPTLC). mdpi.com The study found a clear relationship between the compound's structure, including the substitution position on the aniline ring, and the experimental lipophilicity values. nih.govmdpi.com Specifically, for compounds with the triazole ring attached at the para-position of the aniline, the lowest logPTLC values were observed. mdpi.com The experimentally determined logP values for the entire series ranged from 1.15 to 3.28, which is well within the desirable range for drug candidates according to Lipinski's rules. nih.govmdpi.com In silico calculations of logP were also performed, though they showed less sensitivity to the subtle structural differences among the isomers compared to the experimental method. nih.govmdpi.com

Advanced Applications in Chemical and Materials Science Research

Role in Catalysis

The presence of multiple nitrogen atoms and aromatic systems allows 3-(1H-1,2,3-triazol-1-yl)aniline and its derivatives to function effectively in catalytic processes, either as directing ligands for metal centers or potentially as organocatalysts themselves.

The 1,2,3-triazole ring is an excellent N-heterocyclic framework that can act as a metal-chelating ligand. researchgate.net When combined with the aniline (B41778) moiety, which can also be functionalized, this compound becomes a versatile ligand for a variety of metal-catalyzed reactions. The nitrogen atoms of the triazole ring can coordinate to a metal center, thereby influencing its catalytic activity and selectivity.

Derivatives of triazolyl anilines serve as effective ligands in several important transformations. For instance, they have been employed in copper-catalyzed N-arylation reactions of anilines. researchgate.net In these reactions, the triazole moiety can form a stable complex with the copper catalyst. Similarly, palladium complexes featuring 1,2,3-triazole-based ligands have shown high activity in C-C coupling reactions. researchgate.net The modular synthesis of these ligands, often via "click" chemistry, allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. csic.es

One notable application involves the silver-catalyzed cascade cyclization of 2-(1H-1,2,3-triazol-5-yl)aniline with 2-alkynylbenzaldehydes. nih.gov This reaction efficiently constructs complex pentacyclic fused triazoles through the formation of three new C-N bonds in a single operation, showcasing the ligand's ability to facilitate intricate molecular architectures. nih.gov These metal-catalyzed reactions are crucial in organic synthesis for creating complex molecules from simpler precursors. mdpi.com

| Reaction Type | Metal Catalyst | Ligand Type | Key Finding | Reference |

|---|---|---|---|---|

| N-Arylation | Copper (Cu) | Triazolium-based supported ionic liquids | Effective for C-N bond formation between aryl halides and anilines. | researchgate.net |

| C-C Coupling | Palladium (Pd) | Triazole-functionalized silica | Highly active heterogeneous nano-catalyst for coupling reactions in aqueous media. | researchgate.net |

| Cascade Cyclization | Silver (Ag) | 2-(1H-1,2,3-triazol-5-yl)aniline | Facilitates the one-pot synthesis of complex pentacyclic fused triazoles. | nih.gov |

| Reductive Amination | Various Transition Metals | General N-heterocyclic ligands | Used in tandem reactions to produce secondary anilines from nitroarenes. | mdpi.com |

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in chemistry. beilstein-journals.org While the 1,2,3-triazole scaffold is a component of some organocatalysts, specific studies detailing the use of this compound itself as a primary organocatalyst are not extensively documented in the current literature. However, the structural motifs present in the molecule—a basic aniline nitrogen and a hydrogen-bond-accepting triazole ring—suggest potential applications. The aniline moiety could, in principle, act as a Brønsted base or participate in hydrogen bonding to activate substrates. Further research is required to explore and establish the organocatalytic potential of this specific compound.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an ideal candidate for constructing such assemblies due to its ability to engage in a variety of these interactions, including hydrogen bonding and π-π stacking, as well as its capacity to coordinate with metal ions.

Hydrogen bonding plays a critical role in the structure and properties of materials derived from this compound. The molecule possesses both hydrogen bond donors and acceptors. The amino (-NH₂) group of the aniline ring can act as a hydrogen bond donor, while the nitrogen atoms (N2 and N3) of the 1,2,3-triazole ring are effective hydrogen bond acceptors. researchgate.net

These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional networks in the solid state. rsc.orgnih.gov For example, the N-H of one molecule can interact with a triazole nitrogen of a neighboring molecule, creating chains or sheets. rsc.org The specific arrangement and strength of these hydrogen bonds are influenced by the presence of other functional groups and the crystalline packing. nih.gov Theoretical and experimental studies on related triazole derivatives confirm that these hydrogen bonding networks are a predominant feature, significantly influencing the material's physical properties. researchgate.netmdpi.com

The structure of this compound contains two aromatic rings: the phenyl ring of the aniline and the 1,2,3-triazole ring. These π-systems can interact with each other through π-π stacking, another crucial non-covalent force that directs molecular self-assembly. nih.gov These interactions occur when the electron clouds of the aromatic rings overlap, leading to an attractive force that helps stabilize molecular aggregates. rsc.org

The nitrogen atoms of the 1,2,3-triazole ring are excellent coordination sites for a wide range of metal ions. This property is extensively used to construct coordination polymers and metal-organic frameworks (MOFs). magtech.com.cnmdpi.com By acting as a ligand, this compound can link metal centers together, forming extended one-, two-, or three-dimensional structures. mdpi.compreprints.org

The versatility of the triazole group allows it to act as a bridging ligand between two or more metal centers. mdpi.com The resulting coordination polymers can exhibit diverse topologies and potential applications in areas such as gas storage, separation, and catalysis. magtech.com.cn The aniline group can either remain as a non-coordinating part of the ligand or be functionalized to introduce secondary binding sites, allowing for the creation of more complex and functional supramolecular systems. For example, various coordination polymers have been synthesized using triazole derivatives with metal ions like Ag(I), Fe(II), and Zn(II), forming structures ranging from simple 1D chains to complex 3D frameworks. mdpi.compreprints.orgelectronicsandbooks.com

| Interaction/Architecture | Participating Moieties | Description | Resulting Structure | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Aniline -NH₂ (donor), Triazole N atoms (acceptor) | Formation of intermolecular N-H···N bonds. | Chains, sheets, 3D networks. | researchgate.netrsc.org |

| π-π Stacking | Phenyl ring, Triazole ring | Attractive, non-covalent interactions between aromatic rings. | Stabilized molecular aggregates and crystal packing. | nih.govresearchgate.net |

| Coordination Bonding | Triazole N atoms, Metal Ions (e.g., Ag, Fe, Zn) | Ligand-metal bonds form extended structures. | Coordination polymers, Metal-Organic Frameworks (MOFs). | magtech.com.cnmdpi.compreprints.org |

Structure Activity Relationship Sar and Mechanistic Studies at the Molecular Level

Design Principles for Modulating Molecular Interactions within the Triazole-Aniline Framework

The design of potent and selective bioactive molecules based on the triazole-aniline framework hinges on several key principles that modulate their interactions with biological targets. The 1,2,3-triazole ring is a critical pharmacophoric element, valued for its stability, capacity for hydrogen bonding, and participation in dipole-dipole and π-stacking interactions. nih.govpensoft.net Its nitrogen atoms, in particular, can engage in crucial enzyme-inhibitor interactions. nih.gov

A primary design strategy involves the hybridization of the triazole-aniline core with other known pharmacophoric fragments. This approach aims to create multi-target ligands or to enhance the affinity and selectivity for a specific target. nih.govmdpi.com For instance, linking the triazole moiety to other heterocyclic systems like coumarin, quinoline, or isatin (B1672199) has been shown to augment biological activity. nih.govmdpi.com The choice of linker between the triazole and the aniline (B41778) moiety, as well as any appended functional groups, is also crucial. The length and flexibility of the linker can significantly impact the molecule's ability to adopt an optimal conformation for binding within a target's active site. nih.gov

Investigation of Binding to Molecular Targets via In Vitro Biochemical Assays (e.g., enzyme inhibition)

The biological potential of 3-(1H-1,2,3-triazol-1-yl)aniline derivatives is frequently assessed through a variety of in vitro biochemical assays that directly measure their interaction with specific molecular targets. Enzyme inhibition assays are a cornerstone of this process, providing quantitative data on the potency of these compounds.

A significant area of investigation has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the cholinergic system and relevant targets for neurodegenerative diseases. nih.govmdpi.comscispace.comdoaj.orgnih.gov Studies have shown that various triazole-aniline derivatives can inhibit these enzymes with varying degrees of potency and selectivity. nih.govmdpi.com For example, certain hesperetin-based triazole hybrids have demonstrated potent anti-BuChE activity. nih.gov

Another important target is carbonic anhydrase (CA), particularly tumor-associated isoforms like CA IX. nih.govnih.gov Benzenesulphonamide derivatives incorporating a 1,2,3-triazole ring have been synthesized and evaluated for their inhibitory activity against several human CA isoforms. nih.govnih.gov These assays revealed that while some compounds were potent inhibitors of the ubiquitous CA II isoform, others showed promising selectivity for the cancer-related CA IX. nih.govnih.gov

The antibacterial potential of this class of compounds has been explored through assays targeting bacterial DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication and represents a well-established target for antibiotics. High-throughput screening has identified triazole-containing compounds that inhibit the supercoiling activity of E. coli DNA gyrase. nih.gov

The following table summarizes the inhibitory activities of selected this compound derivatives against various enzymes:

| Compound/Derivative Class | Target Enzyme | IC₅₀/Kᵢ Values | Reference |

| Hesperetin-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | IC₅₀ = 3.08 ± 0.29 μM | nih.gov |

| Genipin-1,2,3-triazole analogs | Butyrylcholinesterase (BuChE) | IC₅₀ = 31.8 and 54.3 μM | nih.gov |

| Coumarin-1,2,3-triazole hybrids | Butyrylcholinesterase (BuChE) | IC₅₀ = 6.7–36.5 μM | nih.gov |

| 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides | Carbonic Anhydrase IX (hCA IX) | Kᵢ = 16.4–66.0 nM | nih.govnih.gov |

| N-(1-substituted-1H-1,2,3-triazole-4-yl)-aralkylamide derivative (6e) | Acetylcholinesterase (AChE) | IC₅₀ = 15.01 µM | scispace.com |

| Adenosine analogue with triazole | E. coli DNA gyrase | IC₅₀ = 50.7 μM | nih.gov |

Molecular Level Elucidation of Biological Pathways and Interaction Mechanisms (e.g., DNA gyrase inhibition, cholinesterase inhibition, carbonic anhydrase inhibition)

Understanding the precise molecular interactions that underpin the biological activity of this compound derivatives is crucial for rational drug design. Studies have begun to elucidate these mechanisms for several key targets.

Cholinesterase Inhibition: For cholinesterase inhibitors, molecular docking studies suggest that the triazole-aniline scaffold can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. scispace.com The aromatic portions of the molecule often engage in π-π stacking interactions with aromatic residues in the active site gorge, while the triazole ring itself can form hydrogen bonds and van der Waals interactions with amino acid residues. scispace.com Kinetic studies have revealed different modes of inhibition, including noncompetitive and mixed-type inhibition, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.govscispace.com

Carbonic Anhydrase Inhibition: In the case of carbonic anhydrase inhibitors, the sulphonamide group present in many active derivatives is known to coordinate with the zinc ion in the enzyme's active site. The triazole-aniline portion of the molecule extends into the active site cavity, forming additional interactions with amino acid residues that contribute to both the affinity and selectivity for different CA isoforms. nih.govnih.gov For instance, the substitution pattern on the benzenesulphonamide ring has been shown to influence selectivity between the cytosolic hCA II and the tumor-associated hCA IX. nih.govnih.gov

DNA Gyrase Inhibition: For bacterial DNA gyrase inhibitors, the proposed mechanism of action for some triazole-containing compounds is the stabilization of the enzyme-DNA cleavage complex. nih.gov This leads to an accumulation of DNA double-strand breaks and single-strand nicks, ultimately resulting in bacterial cell death. Such compounds are classified as DNA gyrase poisons. nih.gov

Influence of Substituent Effects on Molecular Recognition and Activity

The nature and position of substituents on the this compound framework have a profound impact on molecular recognition and biological activity. Structure-activity relationship (SAR) studies have provided valuable insights into these effects.

For cholinesterase inhibitors, the substituents on the benzyl (B1604629) ring attached to the 1,2,3-triazole nucleus have been shown to influence BuChE inhibitory activity. nih.gov For example, in a series of coumarin-1,2,3-triazole hybrids, the presence and position of groups like difluoro on the benzyl ring were found to be critical for potency. nih.gov Similarly, for 1,2,3-triazole-dihydropyrimidinone hybrids, the number of triazole rings and the presence of other heterocyclic moieties like isatin significantly affected BuChE inhibition. mdpi.com A hybrid with two triazole rings and an isatin unit was found to be the most potent inhibitor in one study. mdpi.com

In the context of carbonic anhydrase inhibitors, the substitution on the benzenesulphonamide ring is a key determinant of activity and selectivity. nih.gov Studies have shown that 4-substituted benzenesulphonamides often display potent inhibition of hCA II, whereas 3-substituted analogues tend to be less active against this isoform, suggesting a path towards selective hCA IX inhibitors. nih.gov

For antiviral agents derived from lupinine (B175516) and containing a 1,2,3-triazole ring, the substituent at the C-4 position of the triazole ring was found to influence virucidal activity. mdpi.com The presence of an activating methoxy (B1213986) group at the 4-position of a phenyl substituent on the triazole ring was beneficial for activity against influenza viruses. mdpi.com

The following table provides examples of how substituent changes affect the activity of this compound derivatives:

| Core Scaffold | Substituent Modification | Effect on Activity | Target | Reference |

| Coumarin-1,2,3-triazole | 3,4-difluorobenzyl on triazole | Most potent BuChE inhibitor in the series | BuChE | nih.gov |

| Dihydropyrimidinone-triazole | Addition of a second triazole ring and an isatin unit | Most potent eqBuChE inhibitor in the study | eqBuChE | mdpi.com |

| Benzenesulphonamide-triazole | 3-substitution vs. 4-substitution on benzenesulphonamide | 3-substituted analogues showed weaker hCA II inhibition | hCA II | nih.gov |

| Lupinine-triazole | 4-methoxyphenyl on triazole | Beneficial for virucidal activity | Influenza Virus | mdpi.com |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions to the Field

Research into 3-(1H-1,2,3-triazol-1-yl)aniline and its structural analogues has yielded significant contributions, primarily driven by the advantageous properties of the 1,2,3-triazole ring. This heterocycle is a well-regarded pharmacophore, known for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere of the amide bond, which is crucial in drug design. nih.govnih.gov

A major breakthrough in the synthesis of these compounds has been the widespread adoption of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.combeilstein-journals.org This method allows for the efficient and highly regioselective formation of the 1,4-disubstituted triazole ring, facilitating the creation of diverse molecular libraries. The core structure of triazole-substituted anilines serves as a fundamental building block for more complex molecules, including polymers and dendrimers. nih.gov

In the realm of medicinal chemistry, derivatives of aniline-substituted triazoles have demonstrated a broad spectrum of biological activities. These include significant anticancer properties, with studies reporting the antiproliferative effects of various derivatives against human cancer cell lines such as breast (MCF-7) and liver (HepG2) cancer. nih.govmdpi.comresearchgate.net Furthermore, research has highlighted their potential as antimicrobial agents, with activity against bacteria and fungi, and as antiviral compounds, including promising activity against HIV. nih.govmdpi.com The versatility of this scaffold is further underscored by its investigation in the context of neurodegenerative diseases and its role in the inhibition of enzymes like cholinesterases. nih.gov

Emerging Trends and Challenges in this compound Research

The field is continuously advancing, with several emerging trends shaping the direction of current research. A prominent trend is the development of hybrid molecules, where the this compound scaffold is conjugated with other pharmacologically active moieties like quinolines, indoles, or amino acids. mdpi.commdpi.comnih.govnih.gov This molecular hybridization strategy aims to create multifunctional agents with enhanced potency and selectivity for specific biological targets.

Beyond pharmaceuticals, a significant new frontier for these compounds is in materials science. There is growing interest in the application of triazole derivatives as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic environments. beilstein-journals.orgmdpi.comresearchgate.net The triazole ring plays a crucial role in forming a protective film on the metal surface. mdpi.com Another sophisticated application is the use of 1,2,3-triazoles to form mesoionic carbene (MIC) ligands, which are valuable in catalysis. acs.org

Despite these promising developments, several challenges remain. A critical hurdle is the translation of potent in vitro findings into clinically approved therapeutics; while many compounds show promise, relatively few 1,2,3-triazole-based drugs have successfully navigated the stringent drug approval process. nih.gov In the context of infectious diseases and oncology, the development of drug resistance remains a persistent challenge, necessitating the continuous innovation of novel triazole derivatives. beilstein-journals.orgnih.gov For material applications, issues such as the stability and performance of corrosion inhibitors at elevated temperatures require further investigation and optimization. researchgate.net Similarly, the inherent stability of catalytic mesoionic carbenes is a challenge that needs to be addressed for their broader industrial application. acs.org

Potential for Further Academic Exploration and Novel Applications

The foundational knowledge established for this compound opens up numerous avenues for future research and innovative applications. There is vast potential for deeper academic exploration into the structure-activity relationships (SAR) of these compounds. Systematic modifications of the substituents on both the aniline (B41778) and triazole rings, coupled with computational and theoretical studies like Density Functional Theory (DFT), can provide a more profound understanding of how molecular structure influences biological activity and physical properties. mdpi.comresearchgate.net This will enable the rational design of next-generation compounds with tailored characteristics.

Future research could also focus on elucidating the precise molecular mechanisms of action that underpin the observed anticancer and antimicrobial effects. mdpi.com Such studies are crucial for optimizing drug candidates and identifying novel therapeutic targets.

The potential for novel applications is extensive. In medicine, the focus will likely be on designing highly selective inhibitors for specific enzymes, such as kinases or proteases, by creating innovative hybrid molecules. nih.gov In agriculture, the inherent biological activity of the triazole nucleus can be harnessed to develop new and effective fungicides and other crop protection agents. beilstein-journals.org In materials science, the application of these compounds could extend to the creation of "smart" materials, such as photoluminescent polymers or advanced coatings with corrosion-sensing and self-healing properties. nih.govsmolecule.com The utility of this compound as a versatile building block will continue to be exploited in combinatorial chemistry to generate large libraries of compounds for high-throughput screening against a wide array of biological and material science targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1H-1,2,3-triazol-1-yl)aniline, and what reaction conditions are critical for high yields?

- Methodological Answer : The primary synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") . For example:

- React 3-azidoaniline with terminal alkynes (e.g., propargyl derivatives) in the presence of CuSO₄·5H₂O and sodium ascorbate in a 1:1 mixture of water and tert-butanol at 25–50°C. This yields regioselective 1,4-disubstituted triazoles with >90% efficiency .

- Microwave-assisted synthesis can reduce reaction times (10–30 minutes) while maintaining yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., 1,4-triazole substitution) and detect tautomeric forms. The triazole proton typically appears at δ 7.8–8.2 ppm .

- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, distinguishing between potential tautomers .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 176.093 for C₈H₈N₄).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for triazole tautomers be resolved?

- Methodological Answer :

- Variable Temperature NMR : Tautomeric equilibria (e.g., 1H- vs. 2H-triazole forms) can shift with temperature. Cooling to −40°C may "freeze" tautomers, revealing split peaks .

- DFT Calculations : Compare experimental NMR shifts with computed values for each tautomer using software like Gaussian. Discrepancies >0.3 ppm suggest mixed populations .

- Neutron Diffraction : Resolves hydrogen positions unambiguously but requires single crystals and synchrotron facilities .

Q. What strategies optimize the regioselectivity of triazole formation in sterically hindered environments?

- Methodological Answer :

- Ligand-Modified Cu Catalysts : Use tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) and enhance regioselectivity in bulky substrates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,4-triazoles, while nonpolar solvents (toluene) may shift selectivity in rare cases .

- Substrate Preorganization : Introduce directing groups (e.g., ortho-methoxy) to align azide and alkyne orbitals, improving cycloaddition efficiency .

Q. How is this compound utilized in drug discovery, particularly for metalloenzyme targeting?

- Methodological Answer :

- Coordination Chemistry : The triazole nitrogen acts as a ligand for Cu(II) or Fe(III) in enzyme active sites. Example: Molidustat (a HIF prolyl hydroxylase inhibitor) uses triazole-metal interactions for binding .

- Biological Screening : Assess antimicrobial activity via microdilution assays (MIC values <10 µg/mL observed in some triazole derivatives) .

- Prodrug Design : Functionalize the aniline amine for pH-sensitive release (e.g., acyloxyalkyl prodrugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.